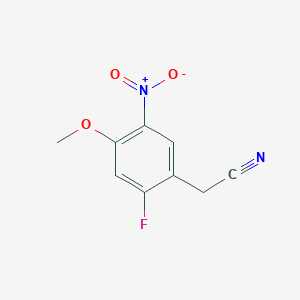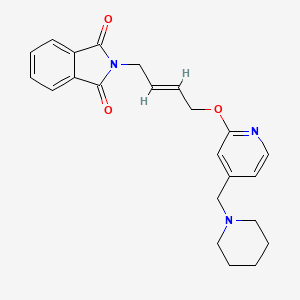
(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione is a complex organic compound that features a combination of piperidine, pyridine, and isoindoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione typically involves multiple steps:
Formation of the Piperidin-1-ylmethyl Pyridine Intermediate: This step involves the reaction of piperidine with a suitable pyridine derivative under controlled conditions.
Coupling with But-2-en-1-yl Isoindoline-1,3-dione: The intermediate is then coupled with but-2-en-1-yl isoindoline-1,3-dione using a suitable coupling agent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or isoindoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, (E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione might be explored for its potential as a pharmacophore in drug design. Its interactions with biological targets could lead to the development of new therapeutic agents.
Medicine
The compound could have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features might allow for selective binding and activity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-(4-((4-(Morpholin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione
- (E)-2-(4-((4-(Pyrrolidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione
Uniqueness
(E)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione is unique due to the presence of the piperidine moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different nitrogen-containing rings, it might exhibit distinct pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C23H25N3O3 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H25N3O3/c27-22-19-8-2-3-9-20(19)23(28)26(22)14-6-7-15-29-21-16-18(10-11-24-21)17-25-12-4-1-5-13-25/h2-3,6-11,16H,1,4-5,12-15,17H2/b7-6+ |
Clé InChI |
XFHKPHXNYPOQDJ-VOTSOKGWSA-N |
SMILES isomérique |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CN3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)

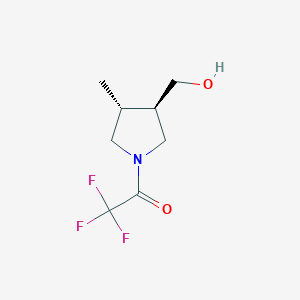
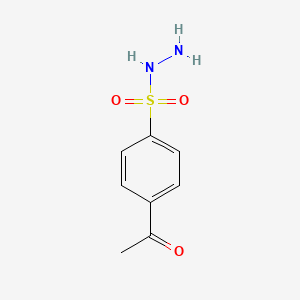
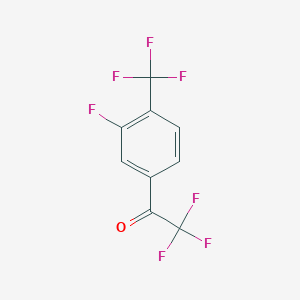
![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)
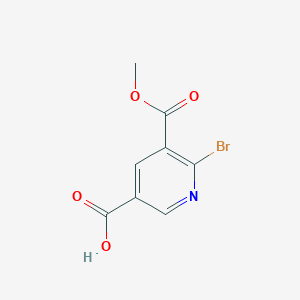
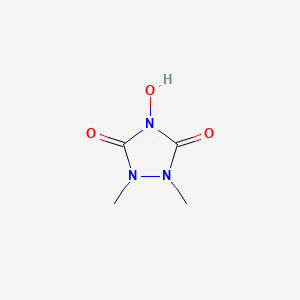
![6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)
